
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide (also known as GW 5074) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is commonly used as a tool compound for studying the protein kinase signaling pathway. We will also explore future directions for research using this compound.
Mécanisme D'action
GW 5074 is a selective inhibitor of protein kinases that belong to the Raf/MEK/ERK signaling pathway. This compound binds to the ATP-binding site of these protein kinases and prevents their activation. By inhibiting the activity of these protein kinases, GW 5074 can block the downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
GW 5074 has been shown to have significant biochemical and physiological effects in laboratory experiments. Inhibition of the Raf/MEK/ERK signaling pathway by GW 5074 has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to reduce the growth of tumor xenografts in animal models. In addition, GW 5074 has been shown to modulate the activity of ion channels and transporters, which may have implications for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of GW 5074 in laboratory experiments has several advantages and limitations. One advantage is that this compound is a highly selective inhibitor of protein kinases that belong to the Raf/MEK/ERK signaling pathway. This selectivity allows researchers to study the downstream effects of inhibiting these protein kinases without affecting other signaling pathways. Another advantage is that GW 5074 has been extensively studied in laboratory experiments, which provides a wealth of information about its mechanism of action and potential applications.
One limitation of using GW 5074 is that it may have off-target effects on other protein kinases or cellular processes. This can complicate the interpretation of experimental results and may require additional experiments to confirm the specificity of the compound. Another limitation is that GW 5074 may not be suitable for all types of experiments, as its effects may depend on the specific cell type and experimental conditions.
Orientations Futures
There are several future directions for research using GW 5074. One direction is to explore the potential of this compound for the treatment of cancer and other diseases that involve dysregulation of the Raf/MEK/ERK signaling pathway. Another direction is to investigate the effects of GW 5074 on ion channels and transporters, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to confirm the specificity of GW 5074 and to explore its potential off-target effects.
Méthodes De Synthèse
The synthesis of GW 5074 involves the reaction of 3-chloro-2-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain a pure form of GW 5074.
Applications De Recherche Scientifique
GW 5074 has been widely used in scientific research as a tool compound for studying the protein kinase signaling pathway. This compound has been shown to inhibit the activity of several protein kinases, including Raf-1, MEK1, and ERK1/2. These protein kinases play critical roles in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these protein kinases, GW 5074 can be used to study the downstream effects of their inhibition on cellular processes.
Propriétés
IUPAC Name |
N-(3-chloro-2-methoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-13-11(15)6-3-7-12(13)16-14(18)9-4-2-5-10(8-9)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWTMOGSYCHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5841846.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
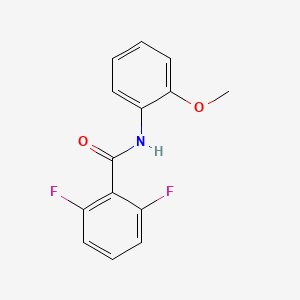
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B5841866.png)

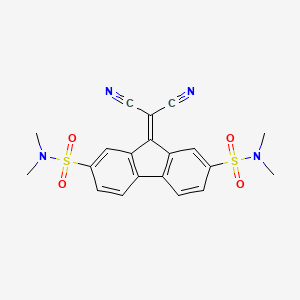
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
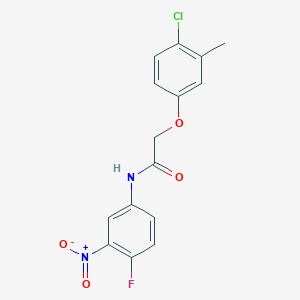
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
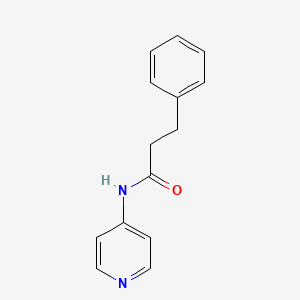
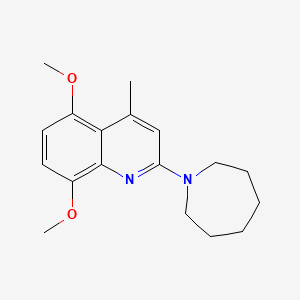
![N-{2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5841942.png)
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)